N-{3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-4-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}-4-METHYL-1-BENZENESULFONAMIDE is a complex organic compound that features a pyrazole ring substituted with chloro, methyl, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}-4-METHYL-1-BENZENESULFONAMIDE typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, followed by chlorination and trifluoromethylation.
Attachment of the Propyl Group: The propyl group is introduced via a Friedel-Crafts acylation followed by a Clemmensen reduction.
Sulfonamide Formation: The final step involves the reaction of the pyrazole derivative with 4-methylbenzenesulfonyl chloride under basic conditions to form the sulfonamide linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-{3-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}-4-METHYL-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The methyl groups can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group would yield a carboxylic acid, while substitution of the chloro group with an amine would yield an amine derivative.
Scientific Research Applications
N-{3-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}-4-METHYL-1-BENZENESULFONAMIDE has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Agrochemicals: The compound can be explored for its potential as a pesticide or herbicide due to its unique chemical structure.
Material Science: It can be used in the synthesis of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of N-{3-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}-4-METHYL-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The chloro, methyl, and trifluoromethyl groups on the pyrazole ring can interact with various enzymes or receptors, potentially inhibiting their activity or altering their function. The sulfonamide group can also play a role in binding to biological targets, enhancing the compound’s overall efficacy.
Comparison with Similar Compounds
Similar Compounds
- **N-{3-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}-4-METHYL-1-BENZENESULFONAMIDE
- N-(2-CHLORO-ALLYL)-N-(3-HYDROXY-3-PHENYL-PROPYL)-4-METHYL-BENZENESULFONAMIDE
- N-(2-CHLORO-ALLYL)-4-METHYL-N-(3-OXO-3-PHENYL-PROPYL)-BENZENESULFONAMIDE
Uniqueness
The uniqueness of N-{3-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}-4-METHYL-1-BENZENESULFONAMIDE lies in its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H17ClF3N3O2S |
---|---|
Molecular Weight |
395.8 g/mol |
IUPAC Name |
N-[3-[4-chloro-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propyl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C15H17ClF3N3O2S/c1-10-4-6-12(7-5-10)25(23,24)20-8-3-9-22-11(2)13(16)14(21-22)15(17,18)19/h4-7,20H,3,8-9H2,1-2H3 |
InChI Key |
DJENYUCHLMQNFW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCCN2C(=C(C(=N2)C(F)(F)F)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.